2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine
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Overview
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine is an organic compound that features a boronate ester group attached to a thieno[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine typically involves the borylation of a thieno[2,3-b]pyridine precursor. One common method includes the use of bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in an organic solvent like xylene at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine can undergo various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronate ester group can be oxidized to form the corresponding alcohol or phenol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate ester group is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium acetate, used to facilitate borylation reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products Formed
Aryl or Vinyl Derivatives: Formed through Suzuki-Miyaura cross-coupling.
Alcohols or Phenols: Formed through oxidation of the boronate ester group.
Scientific Research Applications
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: Investigated for its potential use in drug discovery and development, particularly in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine largely depends on the specific reactions it undergoes. In Suzuki-Miyaura cross-coupling, the boronate ester group interacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine is unique due to its thieno[2,3-b]pyridine core, which imparts distinct electronic properties compared to other boronate esters. This makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics.
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)10-8-9-6-5-7-15-11(9)18-10/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHCUKJHGUWHFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1869141-05-8 |
Source
|
Record name | 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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